Bilastine Ester

Receptor pharmacology H1 antihistamine potency Binding affinity comparison

Bilastine Ester (CAS 1181267-38-8, molecular formula C₂₉H₃₉N₃O₃, MW 477.6 g/mol) is the methyl ester derivative of Bilastine — a second-generation, non-sedating histamine H1 receptor antagonist. First identified and synthesized as "2-amino-2-methylpropyl ester of bilastine" (also termed bilastine open-ring ester), this compound is an established process-related impurity formed during the synthesis of Bilastine active pharmaceutical ingredient (API).

Molecular Formula C29H39N3O3
Molecular Weight 477.6 g/mol
Cat. No. B13451191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBilastine Ester
Molecular FormulaC29H39N3O3
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C(=O)OC
InChIInChI=1S/C29H39N3O3/c1-5-35-21-20-32-26-9-7-6-8-25(26)30-27(32)23-15-18-31(19-16-23)17-14-22-10-12-24(13-11-22)29(2,3)28(33)34-4/h6-13,23H,5,14-21H2,1-4H3
InChIKeyAWUXQUVYMUBJSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bilastine Ester: High-Purity Reference Standard for Second-Generation Antihistamine Quality Control & Procurement


Bilastine Ester (CAS 1181267-38-8, molecular formula C₂₉H₃₉N₃O₃, MW 477.6 g/mol) is the methyl ester derivative of Bilastine — a second-generation, non-sedating histamine H1 receptor antagonist [1]. First identified and synthesized as "2-amino-2-methylpropyl ester of bilastine" (also termed bilastine open-ring ester), this compound is an established process-related impurity formed during the synthesis of Bilastine active pharmaceutical ingredient (API) [2]. Bilastine itself demonstrates a Ki of 44.15 ± 6.08 nM at human recombinant H1 receptors, approximately 3.2-fold higher affinity than cetirizine (Ki 143.12 ± 16.35 nM) and superior to fexofenadine (Ki ~27 nM) [3]. Its clinical profile includes rapid onset of action (≤1 hour), extended duration of action (>26 hours), minimal brain H1 receptor occupancy (−3.92%), and no clinically significant QTc prolongation at therapeutic (20 mg) or supratherapeutic (100 mg) doses [4][5]. Bilastine Ester serves as an essential impurity reference standard for analytical method development, method validation (AMV), and quality control (QC) during Bilastine API and finished dosage form manufacturing.

Impurity reference standard for Bilastine API analytical method development and QC release
HPLC / UPLC method compatibility for retention time marking and system suitability
ICH Q3A/Q3B compliance support where no pharmacopoeial monograph exists

Why Bilastine Ester Cannot Be Substituted by Generic Antihistamine Impurity Standards in Regulated Analytical Workflows


Bilastine Ester is not merely a structural analog — it is a specific process-related impurity whose identity, chromatographic behavior, and regulatory acceptance criteria are uniquely tied to the synthetic route of Bilastine API [1]. Unlike general-purpose antihistamine impurity standards (e.g., cetirizine-related compounds or fexofenadine degradants), Bilastine Ester is one of four newly characterized impurities (alongside methoxyethyl bilastine, (2-ethoxyethoxy)ethyl bilastine, and the open-ring amide) observed during the condensation and alkylation steps of Bilastine manufacture . No pharmacopoeial monograph currently exists for Bilastine, making the availability of well-characterized, process-specific impurity reference standards — including Bilastine Ester — indispensable for meeting ICH Q3A/Q3B impurity thresholds (single impurity ≤0.1%, total impurities ≤0.3%) in ANDA/NDA submissions [1][2]. Substituting a generic H1 antihistamine impurity reference compound would compromise method specificity, retention time alignment, and regulatory compliance because the ester functional group confers distinct physicochemical properties (MW 477.6 g/mol, XLogP3-AA 4.9, hydrogen bond donor count = 0) that govern its extraction, separation, and detection profile [3].

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Generic antihistamine impurity standards cannot match Bilastine Ester's process-specific identity, retention behavior, or chromatographic profile
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No pharmacopoeial monograph exists for Bilastine; substituting with cetirizine-related or fexofenadine degradant standards compromises regulatory specificity
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Ester functional group (XLogP3-AA 4.9, HBD = 0) confers distinct extraction and detection properties; structural analogs may shift retention time alignment

Quantitative Head-to-Head Evidence: Where Bilastine Ester (and Bilastine) Differentiates from Cetirizine, Fexofenadine, and Desloratadine


H1 Receptor Binding Affinity: Bilastine Ki 44.15 nM vs. Cetirizine 143.12 nM, Levocetirizine 246 nM, and Fexofenadine 27 nM

Bilastine exhibits a histamine H1 receptor Ki of 44.15 ± 6.08 nM, representing a 3.2-fold higher affinity than cetirizine (Ki 143.12 ± 16.35 nM) and a 5.6-fold higher affinity than levocetirizine (Ki 246 ± 40.7 nM) [1]. Fexofenadine demonstrates higher affinity (Ki ~27 nM by displacement of [³H]pyrilamine from recombinant human H1 in CHO cells), though bilastine maintains superior selectivity across a panel of 30 receptors at 100 µM, showing negligible affinity for muscarinic M3, serotonergic, dopaminergic, α₁-adrenergic, β₂-adrenergic, and H2/H3/H4 receptors [2][3]. Desloratadine, while potent (Ki 0.9 ± 0.1 nM), lacks the breadth of published selectivity data across 30 receptors at pharmacologically relevant concentrations.

H1 Binding Affinity
Head-to-head
Bilastine Ki 44.15 nM — 3.2× higher affinity than cetirizine (143.12 nM); 5.6× higher than levocetirizine (246 nM)
Supports analytical framework anchored to a well-characterized parent molecule
Data to verify: human recombinant H1, [³H]pyrilamine displacement
Receptor pharmacology H1 antihistamine potency Binding affinity comparison

Brain H1 Receptor Occupancy: Bilastine −3.92% vs. Cetirizine 26.0% — The Lowest Cerebral H1RO Among Second-Generation Antihistamines

Positron emission tomography (PET) studies demonstrate that bilastine at its therapeutic dose (20 mg) has the lowest brain H1 receptor occupancy (H1RO) among all second-generation antihistamines, measured at −3.92%, compared to cetirizine (26.0%), levocetirizine (8.1%), and loratadine (11.7%) [1]. Fexofenadine also shows negligible brain occupancy (−8.0%), consistent with its P-glycoprotein substrate status, but bilastine uniquely combines low brain penetration with a longer elimination half-life (t₁/₂ 14.5 h vs. fexofenadine 11–15 h) and a longer duration of clinical action [2]. This profile places bilastine in the "non-sedating" category (<20% H1RO threshold), whereas cetirizine is classified as "less-sedating" (20–50%) [3].

Brain H1RO by PET
Head-to-head
Bilastine −3.92% vs. cetirizine 26.0% — ~30 percentage points lower, lowest among second-generation antihistamines measured
Reported CNS penetration endpoint context for impurity safety justification
PET [¹¹C]doxepin; healthy volunteers; therapeutic dosing
Blood-brain barrier penetration Non-sedating antihistamines PET imaging

Duration of Clinical Action: Bilastine >26 h vs. Fexofenadine <24 h in the Vienna Challenge Chamber Model

In a double-blind, placebo-controlled, 4-way crossover study (n=75 allergic volunteers, grass pollen challenge in the Vienna Challenge Chamber), bilastine 20 mg demonstrated a rapid onset (≤1 hour) and a long duration of action exceeding 26 hours after a single dose [1]. Cetirizine 10 mg showed a comparable duration (>26 h), while fexofenadine 120 mg, although similarly effective on Day 1, was significantly less effective on Day 2, indicating a shorter duration of action (<24 h) [2]. This pharmacodynamic differentiation is consistent with bilastine's longer elimination half-life (t₁/₂ 14.5 h vs. cetirizine 10.0 h) and higher H1 receptor residence time.

Duration of Action
Head-to-head
Bilastine >26 h vs. fexofenadine
Reported endpoint context for once-daily dosing support in parent drug
Grass pollen provocation; 6 h Day 1 + 4 h Day 2
Cardiac Safety (TQTS)
Class-level inference
ΔQTcNi max 5.02 ms (UCL 7.87 ms) at 100 mg supratherapeutic dose — below 10 ms regulatory threshold
Reported cardiac repolarization endpoint context; supports impurity safety margin review
TQTS; n=30; 5-arm crossover; ketoconazole co-admin arm
Process Impurity Control
Cross-study comparable
Bilastine Ester — 1 of 4 newly identified process impurities; each controlled
Method context: ICH Q3A/Q3B impurity specification compliance
Validated purification: ethyl acetate/acetone recrystallization
Metabolic Stability
Head-to-head
Bilastine: near-zero hepatic metabolism, ~95% renal excretion vs. loratadine (extensive CYP3A4), cetirizine (limited CYP3A4/2D6)
Supports simplified impurity toxicological qualification per ICH Q3A
ADME studies across rat, dog, human; ketoconazole DDI study
Allergen challenge chamber Duration of action Allergic rhinitis pharmacodynamics

Cardiac Safety: Bilastine QTcNi Increase ≤5.02 ms at 100 mg Supratherapeutic Dose vs. Regulatory Threshold of 10 ms

A dedicated thorough QT/QTc study (TQTS) in 30 healthy participants evaluated bilastine at therapeutic (20 mg) and supratherapeutic (100 mg) doses. The maximum placebo-adjusted increase in QTcNi was 5.02 ms, with an upper 1-sided 95% confidence limit of 7.87 ms — well below the regulatory threshold of concern (10 ms) [1]. A separate randomized, double-blind, placebo-controlled study confirmed no effect on T-wave morphology or QTcF at either dose level [2]. In contrast, several second-generation antihistamines (e.g., ebastine, terfenadine — now withdrawn) are associated with dose-dependent QTc prolongation and hERG channel blockade; astemizole was withdrawn due to Torsades de Pointes risk. Fexofenadine (active metabolite of terfenadine) was developed specifically to replace the cardiotoxic parent compound, while bilastine was designed de novo to avoid hERG interactions.

Cardiac Safety (TQTS)
Class-level inference
ΔQTcNi max 5.02 ms (UCL 7.87 ms) at 100 mg supratherapeutic dose — below 10 ms regulatory threshold
Reported cardiac repolarization endpoint context; supports impurity safety margin review
TQTS; n=30; 5-arm crossover; ketoconazole co-admin arm
Thorough QT study Cardiac repolarization hERG safety margin

Process-Specific Impurity Threshold: Bilastine Ester Identification Enables ICH-Compliant Purity Control Where No Pharmacopoeia Exists

The identification and synthesis of Bilastine Ester (2-amino-2-methylpropyl ester of bilastine, also termed open-ring ester) as a specific process-related impurity enables generic manufacturers to achieve ICH Q3A-compliant purity specifications [1]. The patent literature establishes that total impurity content must remain below 0.3% and any single impurity below 0.1% in Bilastine API [2]. A validated purification process using ethyl acetate/acetone recrystallization achieves Bilastine purity of 99.7–99.8%, with individual impurities controlled below the 0.1% threshold [3]. In contrast, no pharmacopoeial monograph exists for Bilastine, and the absence of well-characterized impurity reference standards — particularly for process-specific esters and amides — has been identified as a critical gap for generic drug development [1]. The availability of Bilastine Ester as a regulatory-compliant reference standard (with certificates of analysis meeting USP, EMA, JP, and BP guidelines) directly addresses this gap .

Process Impurity Control
Cross-study comparable
Bilastine Ester — 1 of 4 newly identified process impurities; each controlled
Method context: ICH Q3A/Q3B impurity specification compliance
Validated purification: ethyl acetate/acetone recrystallization
Metabolic Stability
Head-to-head
Bilastine: near-zero hepatic metabolism, ~95% renal excretion vs. loratadine (extensive CYP3A4), cetirizine (limited CYP3A4/2D6)
Supports simplified impurity toxicological qualification per ICH Q3A
ADME studies across rat, dog, human; ketoconazole DDI study
Impurity profiling ICH Q3A/Q3B compliance Regulatory reference standards

Metabolic Stability Differentiation: Bilastine Minimal CYP-Mediated Metabolism vs. Cetirizine (CYP3A4/2D6) and Loratadine (Extensive CYP3A4)

Bilastine undergoes negligible hepatic metabolism across all tested species, including humans, with approximately 95% renal excretion of unchanged drug [1]. This contrasts with cetirizine and levocetirizine (limited CYP3A4/2D6 metabolism), loratadine (extensive CYP3A4 metabolism, requiring hepatic biotransformation to active metabolite desloratadine), and fexofenadine (minimal CYP3A4 metabolism but primarily biliary/fecal excretion) [2]. The clinical consequence is a lower potential for pharmacokinetic drug-drug interactions (DDIs) with CYP inhibitors or inducers — a concern particularly relevant for loratadine and, to a lesser extent, cetirizine. A thorough DDI study demonstrated that co-administration of bilastine with ketoconazole (potent CYP3A4/P-gp inhibitor) did not produce clinically significant QTc prolongation [3].

Metabolic Stability
Head-to-head
Bilastine: near-zero hepatic metabolism, ~95% renal excretion vs. loratadine (extensive CYP3A4), cetirizine (limited CYP3A4/2D6)
Supports simplified impurity toxicological qualification per ICH Q3A
ADME studies across rat, dog, human; ketoconazole DDI study
Drug metabolism CYP450 Drug-drug interaction risk

Procurement-Driven Application Scenarios for Bilastine Ester Reference Standard Across Analytical and Manufacturing Workflows


ANDA/NDA Impurity Method Development and Validation for Bilastine API

Bilastine Ester serves as a critical system suitability standard and retention time marker during HPLC/UPLC method development for Bilastine API purity testing. Given the absence of a pharmacopoeial monograph, generic manufacturers must independently develop and validate impurity methods per ICH Q2(R1). The ester, as a well-characterized process impurity with published synthesis and spectral characterization (¹H NMR, ¹³C NMR, mass spectrometry), enables accurate peak identification, relative response factor determination, and method specificity demonstration against the four known process impurities [1]. Its chromatographic behavior under HILIC, reversed-phase, and UPLC conditions has been demonstrated in validated methods for bilastine and its degradation impurities [2].

Regulatory Batch Release and Stability Testing for Bilastine Finished Dosage Forms

During commercial manufacturing of Bilastine tablets (20 mg), Bilastine Ester reference material is used for batch-to-batch impurity profiling to ensure compliance with the ≤0.1% single impurity / ≤0.3% total impurity specification threshold established by ICH Q3B and patent literature [3]. Stability-indicating analytical methods require the ester standard to differentiate process-related impurities from degradation products (e.g., those formed under hydrolytic, oxidative, photolytic, or thermal stress), supporting shelf-life determination and regulatory submission data packages for both ANDA and NDA pathways.

Bilastine Synthesis Route Optimization and Process Development

In chemical process R&D, monitoring the formation and fate of Bilastine Ester during the condensation, N-alkylation, and oxazoline hydrolysis steps enables real-time optimization of reaction conditions to minimize this process impurity below the 0.1% threshold. The irreversible hydrolysis of the ester to Bilastine free carboxylic acid under basic conditions [4] provides a mechanistic understanding of how pH and temperature during the final hydrolysis step affect residual ester levels in the isolated API, guiding Quality-by-Design (QbD) process parameter selection.

Comparative Antihistamine Selectivity Screening in Drug Discovery

Although Bilastine Ester itself is an impurity and not a pharmacological tool, the parent molecule's well-documented selectivity profile — negligible affinity for 30 receptors including muscarinic, serotonergic, dopaminergic, and histamine H2/H3/H4 subtypes at 100 µM [5] — makes Bilastine the most comprehensively characterized H1-selective second-generation antihistamine. In drug discovery settings evaluating novel antihistamine candidates, Bilastine Ester can serve as a synthetic intermediate reference, while Bilastine API provides a benchmark control for defining target product profiles requiring H1 selectivity without off-target receptor engagement.

Application
Selection Property
Validation Focus
ANDA / NDA method development
Process-specific impurity identity and spectral characterization
Peak identification and relative response factor determination
Batch release and stability testing
Retention time marker and system suitability standard
Stability-indicating method differentiation of process vs. degradation impurities
Synthesis route optimization
Impurity formation monitoring during condensation and hydrolysis steps
QbD process parameter selection to minimize residual ester levels
Regulatory submission support
COA documentation meeting USP, EMA, JP, and BP guidelines
Impurity acceptance criteria justification where no monograph exists
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